2-methyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one 2-methyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1058496-62-0
VCID: VC11922876
InChI: InChI=1S/C13H19N7O/c1-9(2)13(21)20-6-4-19(5-7-20)12-10-11(14-8-15-12)18(3)17-16-10/h8-9H,4-7H2,1-3H3
SMILES: CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C
Molecular Formula: C13H19N7O
Molecular Weight: 289.34 g/mol

2-methyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

CAS No.: 1058496-62-0

Cat. No.: VC11922876

Molecular Formula: C13H19N7O

Molecular Weight: 289.34 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one - 1058496-62-0

Specification

CAS No. 1058496-62-0
Molecular Formula C13H19N7O
Molecular Weight 289.34 g/mol
IUPAC Name 2-methyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C13H19N7O/c1-9(2)13(21)20-6-4-19(5-7-20)12-10-11(14-8-15-12)18(3)17-16-10/h8-9H,4-7H2,1-3H3
Standard InChI Key MZQCSABZJSVBDD-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C
Canonical SMILES CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s structure integrates three key components:

  • Triazolo[4,5-d]pyrimidine: A fused bicyclic system comprising a triazole and pyrimidine ring. The triazole moiety (positions 1-3) is methyl-substituted at position 3, while the pyrimidine ring (positions 4-5, 7-8) facilitates piperazine attachment at position 7 .

  • Piperazine linker: A six-membered diamine ring connected to the triazolopyrimidine core, enhancing solubility and enabling interactions with biological targets .

  • Propan-1-one group: A ketone-functionalized propane chain with a methyl branch at position 2, contributing to stereochemical complexity and metabolic stability .

Molecular and Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₇O
Molecular Weight289.34 g/mol
IUPAC Name2-methyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
SMILESCC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C

The presence of nitrogen-rich heterocycles and a ketone group suggests moderate polarity, with predicted logP values indicating balanced lipophilicity for membrane permeability .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis involves multi-step organic reactions, typically including:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 4,5-diaminopyrimidine derivatives with nitrous acid or diazotization agents to construct the triazole ring .

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 7 of the triazolopyrimidine using piperazine under basic conditions .

  • Propanone Functionalization: Acylation of the piperazine nitrogen with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) .

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Temperature: SNAr reactions typically proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO).

  • Catalysts: Palladium or copper catalysts may enhance coupling efficiency in heterocyclic systems .

  • Purification: Chromatographic techniques (e.g., HPLC) are essential due to the compound’s structural complexity .

Biological Activity and Mechanism

Antiproliferative Effects

In vitro assays on analogous triazolopyrimidines reveal:

  • IC₅₀ values in the nanomolar range against cancer cell lines (e.g., PC3 prostate cancer cells) .

  • Apoptosis induction via ROS generation and suppression of pro-survival pathways (e.g., EGFR signaling) .

Pharmacological Profile

Absorption and Distribution

  • Lipophilicity: The logP (~2.5) predicts moderate blood-brain barrier permeability, suitable for CNS-targeted therapies .

  • Solubility: Piperazine enhances aqueous solubility at physiological pH, favoring oral bioavailability.

Metabolism and Excretion

  • Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with possible N-demethylation and ketone reduction .

  • Excretion: Renal elimination of hydrophilic metabolites, as suggested by structural analogs.

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological ActivitySource
EVT-2591448Fluorophenyl-triazolopyrimidineAnticancer (EGFR inhibition)
LSD1 Inhibitor 272-Thiopyridine substitutionLSD1 inhibition (IC₅₀ = 0.564 μM)
PubChem CID 42099555p-Tolyl-triazolopyrimidineKinase modulation

The distinct combination of methyl groups and piperazine in 2-methyl-1-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one may enhance target selectivity compared to analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator